1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one
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Overview
Description
1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the imidazo[1,5-d][1,2,4]triazinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one typically involves a multi-step process starting from readily available imidazole derivatives. One common synthetic route includes:
Electrophilic Amination:
Cyclization: The intermediate product undergoes cyclization to form the imidazo[1,5-d][1,2,4]triazinone core.
Industrial production methods often involve optimizing these steps to ensure high yield and purity while maintaining safety and cost-effectiveness.
Chemical Reactions Analysis
1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazo[1,5-d][1,2,4]triazinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl, methyl, or propyl positions using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in the position of nitrogen atoms within the ring.
Triazolo[1,5-a]pyrimidines: These compounds also share a similar triazine core but have different substituents and ring fusion patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
84227-36-1 |
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Molecular Formula |
C11H16N4O |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-ethyl-8-methyl-6-propyl-3H-imidazo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C11H16N4O/c1-4-6-9-12-7(3)10-8(5-2)13-14-11(16)15(9)10/h4-6H2,1-3H3,(H,14,16) |
InChI Key |
ONHKIFLLHVZOSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C2N1C(=O)NN=C2CC)C |
Origin of Product |
United States |
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